Uncoupled Binding and Function: High Receptor Affinity vs. 10-Fold Loss of cGMP Potency in Truncated Analogs
Auriculin (ANP(4-28), a close analog of ANP(99-126)) and a series of N- and/or C-terminally truncated analogs were assessed for their ability to bind to ANP receptors on bovine aortic smooth muscle (BASM) cells and to stimulate intracellular cGMP accumulation. While all tested peptides, including those with N-terminal truncations, bound to the receptor with similarly high affinity (Ki(app) values of 1-5 nM), their functional potency diverged significantly. This demonstrates that high-affinity binding does not equate to functional agonism [1].
| Evidence Dimension | Functional Potency for cGMP Stimulation |
|---|---|
| Target Compound Data | ANP(4-28) [Auriculin analog] exhibited full cGMP stimulatory activity. |
| Comparator Or Baseline | Analogs lacking the N-terminal R, R-S, or R-S-S residues. |
| Quantified Difference | A 10-fold decrease in potency for stimulating cGMP accumulation compared to the parent peptide. |
| Conditions | Cultured bovine aortic smooth muscle (BASM) cells, in vitro cGMP accumulation assay. |
Why This Matters
This data provides a critical benchmark for peptide quality and biological activity; selecting a peptide solely based on receptor binding data (e.g., Ki) would fail to identify functional deficits, making Auriculin/ANP(4-28) a superior and more reliable positive control or reference standard for functional assays.
- [1] Scarborough RM, Schenk DB, McEnroe GA, Arfsten A, Kang LL, Schwartz K, et al. Truncated atrial natriuretic peptide (ANP) analogs: relationship between receptor binding and cyclic GMP accumulation. Fed Proc. 1986;45(3):Abstract. View Source
